![molecular formula C10H9BrN2 B11876281 3-Bromo-8-methylquinolin-2-amine](/img/structure/B11876281.png)
3-Bromo-8-methylquinolin-2-amine
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Overview
Description
3-Bromo-8-methylquinolin-2-amine is a quinoline derivative, a class of compounds known for their diverse biological and pharmacological activities. . The structure of this compound includes a quinoline ring system substituted with a bromine atom at the 3-position, a methyl group at the 8-position, and an amine group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-methylquinolin-2-amine can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminobenzylamine with 3-bromo-2-methylbenzaldehyde under acidic conditions. The reaction typically proceeds through the formation of an imine intermediate, followed by cyclization to form the quinoline ring system .
Another method involves the use of transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, where 3-bromo-2-methylquinoline is coupled with an amine derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-8-methylquinolin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation Reactions: The methyl group at the 8-position can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The quinoline ring system can be reduced to form dihydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid derivatives.
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Major Products Formed
Scientific Research Applications
3-Bromo-8-methylquinolin-2-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of novel therapeutic agents with potential anticancer, antimicrobial, and anti-inflammatory activities.
Synthetic Organic Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Industrial Chemistry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Biological Research: It is used in the study of biological pathways and molecular interactions due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-Bromo-8-methylquinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Lacks the bromine and amine substitutions, resulting in different chemical reactivity and biological activity.
3-Bromoquinoline: Lacks the methyl and amine substitutions, leading to different pharmacological properties.
8-Methylquinoline: Lacks the bromine and amine substitutions, affecting its chemical and biological behavior.
Uniqueness
3-Bromo-8-methylquinolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 3-position, the methyl group at the 8-position, and the amine group at the 2-position allows for unique interactions with biological targets and enables the synthesis of a wide range of derivatives with potential therapeutic applications .
Biological Activity
3-Bromo-8-methylquinolin-2-amine is a derivative of quinoline, a class of compounds noted for their diverse biological and pharmacological activities. This compound features a unique substitution pattern that imparts significant biological activity, making it a focal point in medicinal chemistry research.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Quinoline Ring System : A bicyclic structure consisting of a benzene ring fused to a pyridine ring.
- Substituents :
- Bromine atom at the 3-position
- Methyl group at the 8-position
- Amine group at the 2-position
This specific arrangement enhances its chemical reactivity and potential interactions with biological targets.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including:
- HeLa Cells : A cervical cancer cell line where it demonstrated significant cytotoxic effects.
- MCF-7 Cells : A breast cancer cell line with observed growth inhibition.
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of key signaling pathways involved in cancer progression.
Antimicrobial Activity
The compound also displays notable antimicrobial properties against a range of pathogens. Studies have reported:
- Gram-positive Bacteria : Effective against strains such as Staphylococcus aureus and Enterococcus faecalis.
- Gram-negative Bacteria : Inhibition observed against Escherichia coli and Klebsiella pneumoniae.
The Minimum Inhibitory Concentration (MIC) values for these bacteria indicate its potential as an antimicrobial agent. For instance, it exhibited an MIC of 15.6 µg/mL against K. pneumoniae, comparable to standard antibiotics.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. It has shown the ability to reduce inflammatory markers in vitro, suggesting its potential utility in treating inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth and bacterial metabolism.
- Receptor Binding : Its structural features enhance binding affinity towards receptors implicated in inflammation and cancer.
Comparative Analysis with Related Compounds
To further understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Features | Unique Properties |
---|---|---|
2-Methylquinoline | Lacks bromine and amine substitutions | Different chemical reactivity |
3-Bromoquinoline | Lacks methyl and amine substitutions | Different pharmacological properties |
8-Methylquinoline | Lacks bromine and amine substitutions | Affects chemical and biological behavior |
3-Chloro-8-methylquinoline | Chlorine substitution instead of bromine | Alters chemical reactivity |
Case Studies
Several studies have explored the biological activity of this compound:
-
Study on Anticancer Properties :
- Conducted on various cancer cell lines.
- Results showed significant IC50 values indicating effective dose-dependent cytotoxicity.
-
Antimicrobial Efficacy Study :
- Tested against clinical isolates.
- Demonstrated effective inhibition zones comparable to standard treatments.
-
Anti-inflammatory Research :
- Assessed using cytokine assays.
- Showed reduced levels of pro-inflammatory cytokines in treated cells.
Properties
Molecular Formula |
C10H9BrN2 |
---|---|
Molecular Weight |
237.10 g/mol |
IUPAC Name |
3-bromo-8-methylquinolin-2-amine |
InChI |
InChI=1S/C10H9BrN2/c1-6-3-2-4-7-5-8(11)10(12)13-9(6)7/h2-5H,1H3,(H2,12,13) |
InChI Key |
SJBDFTOHZAHTNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)N)Br |
Origin of Product |
United States |
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